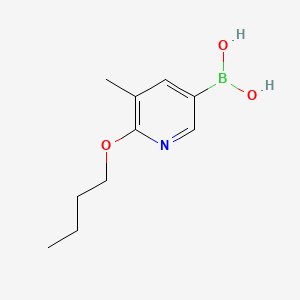

(6-Butoxy-5-methylpyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(6-butoxy-5-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO3/c1-3-4-5-15-10-8(2)6-9(7-12-10)11(13)14/h6-7,13-14H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOSLPPNGNZURB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OCCCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681730 | |

| Record name | (6-Butoxy-5-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-20-0 | |

| Record name | (6-Butoxy-5-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Substituted Pyridinylboronic Acids

An In-Depth Technical Guide to (6-Butoxy-5-methylpyridin-3-yl)boronic acid: Properties, Synthesis, and Applications

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic selection of building blocks is paramount. Heterocyclic boronic acids are a cornerstone of contemporary cross-coupling chemistry, enabling the efficient construction of complex molecular architectures. Among these, this compound (CAS No. 1256355-20-0) emerges as a highly valuable reagent.[1] Its unique trifunctional structure—a pyridine core, an electron-donating alkoxy group, and a versatile boronic acid handle—offers a sophisticated tool for introducing substituted pyridinyl moieties into target molecules.

This guide provides an in-depth technical overview of this compound, moving beyond catalog data to explore its chemical properties, reactivity, synthesis, and critical applications. The insights herein are intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's full potential in their synthetic endeavors.

Section 1: Core Chemical and Physical Properties

A foundational understanding of a reagent's properties is critical for its effective use. This section details the key identifiers and physicochemical characteristics of this compound.

Chemical Structure and Identifiers

The structure combines a pyridine ring, a known pharmacophore, with substituents that modulate its electronic and steric properties. The butoxy group at the 6-position and the methyl group at the 5-position introduce lipophilicity and specific steric hindrance, while the boronic acid at the 3-position serves as the reactive handle for cross-coupling reactions.

-

IUPAC Name: this compound

-

CAS Number: 1256355-20-0[1]

-

Molecular Formula: C₁₀H₁₆BNO₃[1]

-

Molecular Weight: 209.05 g/mol [1]

Physicochemical Data Summary

While comprehensive, experimentally determined physical data for this specific molecule is not widely published, key properties are summarized below. Data for a close structural analog, 6-Methylpyridine-3-boronic acid, is provided for context.

| Property | This compound | 6-Methylpyridine-3-boronic acid (Analog) |

| CAS Number | 1256355-20-0[1] | 659742-21-9[2] |

| Molecular Formula | C₁₀H₁₆BNO₃[1] | C₆H₈BNO₂[2] |

| Molecular Weight | 209.05 g/mol [1] | 136.94 g/mol [2] |

| Appearance | Solid (predicted) | White to off-white solid[3] |

| Melting Point | Data not available | 128-130 °C[3] |

| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol) | Soluble in DMSO (Slightly), Methanol (Slightly)[3] |

| Storage Temperature | 2-8°C, under inert atmosphere[4] | 2-8°C[2] |

Note: The higher molecular weight and presence of the butoxy chain in the title compound suggest its physical properties, such as melting point and solubility, will differ from the less substituted analog.

Section 2: Reactivity and Mechanistic Insights

The utility of this compound is defined by its reactivity, which is dominated by the boronic acid moiety and influenced by the substituted pyridine ring.

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust method for forming C(sp²)–C(sp²) bonds.[5] This reaction is a workhorse in the pharmaceutical industry for synthesizing biaryl motifs.[5] The reaction couples the pyridinylboronic acid with an aryl or vinyl halide (or triflate).

The electronic nature of the pyridine ring is key. The ring nitrogen is electron-withdrawing, which can slow the rate-limiting transmetalation step compared to more electron-rich arylboronic acids. However, the electron-donating butoxy group at the 6-position helps to mitigate this effect, enhancing the nucleophilicity of the pyridine ring and facilitating a more efficient reaction.

The catalytic cycle involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) complex.

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (R¹-R²), regenerating the Pd(0) catalyst.

Stability and Competing Reactions

A critical consideration when working with pyridinylboronic acids is their susceptibility to protodeboronation, a process where the C-B bond is cleaved by a proton source.[6] This side reaction is often competitive with the desired cross-coupling and can be mitigated by careful selection of reaction conditions, such as using anhydrous solvents and appropriate bases (e.g., K₃PO₄, KF). Boronic acids can also form cyclic trimers known as boroxines upon dehydration. While this can affect solubility and reactivity, the equilibrium is typically reversible under reaction conditions.

Section 3: Synthesis and Handling

Representative Synthesis: Miyaura Borylation

This compound is not typically synthesized in a standard research lab due to its commercial availability. However, a common and robust route to such compounds is the palladium-catalyzed Miyaura borylation of the corresponding aryl halide.[7]

The logical precursor would be 3-bromo-6-butoxy-5-methylpyridine. The reaction involves coupling this halide with a diboron reagent, such as bis(pinacolato)diboron (B₂Pin₂), in the presence of a palladium catalyst and a base. The resulting boronate ester is then hydrolyzed to the final boronic acid.

Safety, Storage, and Handling

As a Senior Application Scientist, I cannot overstate the importance of proper handling. While specific toxicity data for this compound is limited, GHS classifications for closely related structures provide essential guidance. The pinacol ester of 6-methoxy-5-methylpyridine-3-boronic acid is classified with the following hazards:

-

H315: Causes skin irritation[8]

-

H319: Causes serious eye irritation[8]

-

H335: May cause respiratory irritation[8]

Based on this, the following precautions are mandatory:

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C.[2][3] The compound should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation via moisture and oxidation.

Section 4: Applications in Drug Discovery and Materials Science

The true value of this compound lies in its application as a strategic building block. The substituted pyridine motif is prevalent in a vast number of biologically active compounds and functional materials.

Role as a Pharmacophore Building Block

The pyridine ring is a bioisostere for benzene but offers the advantage of a hydrogen bond acceptor at the nitrogen atom, which can be crucial for target binding. The substituents on this particular reagent provide handles for fine-tuning pharmacokinetic properties:

-

Butoxy Group: The n-butoxy chain increases lipophilicity, which can enhance membrane permeability and influence oral absorption and metabolic stability.

-

Methyl Group: The methyl group provides a steric element that can be used to probe binding pockets and block metabolic sites.

While specific drugs synthesized using this exact reagent are proprietary or in early development, numerous patents describe the use of substituted pyridinylboronic acids in the synthesis of inhibitors for kinases, proteases, and other enzyme targets, as well as modulators for GPCRs.[9][10][11] This reagent is ideally suited for constructing libraries of compounds for screening against such targets.

Utility in Materials Science

In materials science, biaryl and oligoaryl structures are fundamental to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and polymers with tailored electronic properties. The ability to introduce a polar, functionalizable pyridine unit into a conjugated system using this compound allows for the tuning of properties like charge transport, emission wavelength, and solubility.

Section 5: Experimental Protocols

The following protocol is a representative, self-validating system for a Suzuki-Miyaura coupling reaction. The causality behind the choices is explained.

Protocol: Suzuki-Miyaura Coupling of this compound with 1-Bromo-4-fluorobenzene

This protocol details the formation of a C-C bond between the pyridine and phenyl rings.

Objective: To synthesize 6-butoxy-3-(4-fluorophenyl)-5-methylpyridine.

Materials:

-

This compound (1.0 eq)

-

1-Bromo-4-fluorobenzene (1.2 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

1,4-Dioxane, anhydrous

-

Water, deionized and degassed

Rationale for Reagent Choices:

-

Excess Aryl Halide: Using a slight excess of the more stable and often less expensive coupling partner ensures complete consumption of the boronic acid.

-

Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst suitable for a broad range of Suzuki couplings. For more challenging substrates, specialized ligands (e.g., SPhos, XPhos) may be required.[5]

-

Base: K₂CO₃ is a moderately strong base sufficient to activate the boronic acid for transmetalation without causing significant degradation of sensitive functional groups.

-

Solvent System: A mixture of dioxane and water is a common choice. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the reaction. The solvents must be degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 209 mg, 1.0 mmol), 1-Bromo-4-fluorobenzene (209 mg, 1.2 mmol), and anhydrous K₂CO₃ (345 mg, 2.5 mmol).

-

Catalyst Addition: Add Pd(PPh₃)₄ (35 mg, 0.03 mmol).

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. This step is critical to prevent catalyst deactivation.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot from the reaction mixture. Look for the disappearance of the limiting reagent (the boronic acid).

-

Workup: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate (20 mL) and water (10 mL). c. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL). d. Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.[12]

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

This compound is more than just a catalog chemical; it is a sophisticated synthetic tool designed for precision and versatility. Its well-defined structure allows for the strategic introduction of a functionalized pyridine moiety, a privileged scaffold in medicinal chemistry. Understanding its core properties, reactivity profile, and the rationale behind its application in protocols like the Suzuki-Miyaura coupling empowers researchers to solve complex synthetic challenges and accelerate the discovery of new chemical entities. As the demand for novel, structurally complex molecules continues to grow, the importance of such well-designed building blocks will only increase.

References

- Molinaro, C., et al. (2013). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. (n.d.). ResearchGate.

- Sklarski, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2187-2196.

- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.

- Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(8), 405-409.

- Supporting Information for a scientific publication. (2012). The Royal Society of Chemistry.

- 6-Methoxy-5-methylpyridine-3-boronic acid pinacol ester. (n.d.). PubChem.

- Ceccarelli, S. M., et al. (2015). Boronic acid derivatives and therapeutic uses thereof. U.S. Patent No. 9,132,140 B2. Google Patents.

- Various Inventors. (2016). Boronic acid derivatives and therapeutic uses thereof. European Patent No. 3781576. EPO.

- Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. (n.d.). The Royal Society of Chemistry.

- Plamondon, L., et al. (2005). Formulation of boronic acid compounds. U.S. Patent No. 6,958,319 B2. Google Patents.

- Various Inventors. (2016). Boronic acid derivatives and therapeutic uses thereof. WIPO Patent Application No. WO2016149393A1. Google Patents.

- Various Inventors. (2014). Process for the preparation of boronic acid intermediates. U.S. Patent Application No. US20140330008A1. Google Patents.

- This compound. (n.d.). 1PlusChem LLC.

- 6-Butoxy-5-methylpyridine-3-boronic acid. (n.d.). Lookchem.

- 3-pyridylboronic acid. (n.d.). Organic Syntheses.

- (Pyridin-4-yl)boronic acid. (n.d.). PubChem.

Sources

- 1. 1pchem.com [1pchem.com]

- 2. 6-Methylpyridine-3-boronic acid 659742-21-9 [sigmaaldrich.com]

- 3. 6-Methylpyridine-3-boronic Acid | 659742-21-9 [chemicalbook.com]

- 4. 1083168-99-3|(6-Methoxy-5-methylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 5. books.rsc.org [books.rsc.org]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. US9132140B2 - Boronic acid derivatives and therapeutic uses thereof - Google Patents [patents.google.com]

- 10. BORONIC ACID DERIVATIVES AND THERAPEUTIC USES THEREOF - Patent 3781576 [data.epo.org]

- 11. WO2016149393A1 - Boronic acid derivatives and therapeutic uses thereof - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

A Technical Guide to (6-Butoxy-5-methylpyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of Pyridinylboronic Acids in Modern Synthesis

Pyridinylboronic acids and their derivatives are indispensable tools in contemporary organic synthesis and medicinal chemistry. Their ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allows for the efficient construction of carbon-carbon bonds, forming complex biaryl and heteroaryl structures that are prevalent in a vast array of pharmaceuticals and functional materials.[1] The pyridine motif is a key pharmacophore in numerous approved drugs, and its incorporation into novel molecular frameworks is a central theme in drug discovery. Boronic acids are particularly valued for their versatility, general stability, and relatively low toxicity, with the eventual byproduct, boric acid, being considered environmentally benign.[2]

This guide focuses on a specific, functionalized building block: (6-Butoxy-5-methylpyridin-3-yl)boronic acid . We will delve into its chemical properties, outline a representative synthetic pathway, and provide a detailed, field-proven protocol for its application in the Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices and the principles of reaction design will be emphasized to provide a robust and reproducible framework for researchers.

This compound: Core Properties

This substituted pyridinylboronic acid is a valuable intermediate for introducing a butoxy- and methyl-functionalized pyridine ring into a target molecule. These substituents can modulate physicochemical properties such as lipophilicity and metabolic stability, making them of significant interest in drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1256355-20-0 | [3][4] |

| Molecular Formula | C₁₀H₁₆BNO₃ | [3][5] |

| Molecular Weight | 209.05 g/mol | [2][5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [6] |

Note: Experimental physical properties such as melting point and appearance are not widely reported in public literature and are typically found on supplier-specific certificates of analysis.

Synthesis of Pyridinylboronic Acids: A Mechanistic Overview and Representative Protocol

The synthesis of pyridinylboronic acids can be achieved through several established methodologies. The most common approaches involve either the borylation of a pre-functionalized pyridine ring via a metal-halogen exchange or a transition metal-catalyzed cross-coupling reaction.[7]

A prevalent strategy involves the reaction of a halopyridine with an organolithium reagent at low temperatures to form a lithiated pyridine intermediate. This highly reactive species is then quenched with a trialkyl borate, such as triisopropyl borate, to form the corresponding boronate ester. Subsequent acidic hydrolysis cleaves the ester to yield the desired boronic acid.[8]

Representative Synthetic Workflow

Caption: Generalized synthetic workflow for pyridinylboronic acid synthesis.

Experimental Protocol: Representative Synthesis

Objective: To synthesize this compound from 5-Bromo-2-butoxy-3-methylpyridine.

Materials:

-

5-Bromo-2-butoxy-3-methylpyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, argon/nitrogen inlet, low-temperature thermometer.

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 5-Bromo-2-butoxy-3-methylpyridine (1.0 eq) and anhydrous THF.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Rationale: Low temperature is critical to prevent side reactions and ensure regioselective lithiation.

-

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for an additional hour.

-

Rationale: Slow addition of n-BuLi controls the exothermic reaction. The subsequent stirring ensures complete formation of the lithiated intermediate.

-

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the temperature below -70 °C. The reaction mixture is then allowed to slowly warm to room temperature overnight.

-

Rationale: The electrophilic boron atom of the borate ester is attacked by the nucleophilic lithiated pyridine. Allowing the reaction to warm to room temperature ensures the reaction goes to completion.

-

-

Hydrolysis: The reaction is cooled in an ice bath and quenched by the slow addition of 2 M HCl. The mixture is stirred vigorously for 1-2 hours.

-

Rationale: The acidic workup hydrolyzes the boronate ester to the desired boronic acid and protonates any remaining organolithium species.

-

-

Extraction and Purification: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form biaryl or heteroaryl compounds.[9] This reaction is a cornerstone of modern synthetic chemistry due to its high functional group tolerance and mild reaction conditions.[10]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. 1256355-20-0|6-Butoxy-5-methylpyridine-3-boronic acid|6-Butoxy-5-methylpyridine-3-boronic acid|-范德生物科技公司 [bio-fount.com]

- 3. 6-Methoxy-5-methylpyridine-3-boronic acid pinacol ester | C13H20BNO3 | CID 57416493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. arctomsci.com [arctomsci.com]

- 5. 1pchem.com [1pchem.com]

- 6. 1256355-20-0|this compound|BLD Pharm [bldpharm.com]

- 7. US20020161230A1 - Process for preparing boronic and borinic acids - Google Patents [patents.google.com]

- 8. US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Yoneda Labs [yonedalabs.com]

(6-Butoxy-5-methylpyridin-3-yl)boronic acid molecular weight

An In-Depth Technical Guide to (6-Butoxy-5-methylpyridin-3-yl)boronic acid: Properties, Synthesis, and Applications

Executive Summary

This compound is a specialized heterocyclic organic compound that serves as a critical building block in modern synthetic and medicinal chemistry. With a molecular weight of 209.05 g/mol , this reagent is particularly valued for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Its unique structure, featuring a substituted pyridine ring, combines the versatile reactivity of a boronic acid with the pharmacologically relevant pyridine scaffold. This guide provides a comprehensive overview of its physicochemical properties, a detailed mechanistic look at its primary application in Suzuki coupling, a robust synthesis protocol, and a discussion of its significance for professionals in drug discovery and development. The stability, low toxicity, and ease of handling of boronic acids, in general, make them indispensable tools for constructing complex molecular architectures.[3][4]

Chapter 1: The Ascendancy of Boronic Acids in Drug Discovery

Boronic acids were first synthesized in 1860, but their widespread application in pharmaceuticals has surged in recent decades.[3][4] These organoboron compounds are noted for their unique stability, low toxicity, and versatile reactivity.[3] In drug design, the boronic acid moiety is often considered a bioisostere of the carboxylic acid group, capable of forming reversible covalent bonds with target proteins.[4]

This unique binding capability has been harnessed to develop potent enzyme inhibitors. The landmark approval of Bortezomib (Velcade®) in 2003, a proteasome inhibitor for treating multiple myeloma, validated boronic acids as a viable pharmacophore and catalyzed a surge of interest in the field.[3][5] Subsequently, other boron-containing drugs like Ixazomib and Vaborbactam have reached the market, further cementing the importance of this chemical class.[4] this compound belongs to this esteemed family of reagents, offering a functionalized pyridine core that is a common feature in many successful pharmaceuticals.

Chapter 2: Physicochemical Profile

A thorough understanding of a reagent's properties is fundamental to its effective application in synthesis. The key characteristics of this compound are summarized below.

Chemical Structure```dot

// Nodes for the atoms N1 [label="N", pos="0,0!"]; C1 [label="C", pos="1.2,-0.7!"]; C2 [label="C", pos="1.2,-2.1!"]; C3 [label="C", pos="0,-2.8!"]; C4 [label="C", pos="-1.2,-2.1!"]; C5 [label="C", pos="-1.2,-0.7!"];

// Substituents B [label="B", pos="2.4,-2.8!"]; O1_B [label="O", pos="3.4,-2.1!"]; H1_O1 [label="H", pos="4.1,-2.5!"]; O2_B [label="O", pos="2.4,-4.0!"]; H2_O2 [label="H", pos="3.1,-4.4!"];

C_Me [label="C", pos="-2.4,-2.8!"]; H_Me1 [label="H", pos="-2.1,-3.5!"]; H_Me2 [label="H", pos="-3.1,-3.2!"]; H_Me3 [label="H", pos="-2.8,-2.1!"];

O_Butoxy [label="O", pos="-2.4,0!"]; C1_Butoxy [label="CH₂", pos="-3.6,0.7!"]; C2_Butoxy [label="CH₂", pos="-4.8,0!"]; C3_Butoxy [label="CH₂", pos="-6.0,0.7!"]; C4_Butoxy [label="CH₃", pos="-7.2,0!"];

// Bonds edge [color="#202124"]; N1 -- C1 [style=solid]; C1 -- C2 [style=double]; C2 -- C3 [style=solid]; C3 -- C4 [style=double]; C4 -- C5 [style=solid]; C5 -- N1 [style=double];

// Substituent bonds C2 -- B [style=solid]; B -- O1_B [style=solid]; O1_B -- H1_O1 [style=solid]; B -- O2_B [style=solid]; O2_B -- H2_O2 [style=solid];

C4 -- C_Me [style=solid]; C_Me -- H_Me1 [style=solid]; C_Me -- H_Me2 [style=solid]; C_Me -- H_Me3 [style=solid];

C5 -- O_Butoxy [style=solid]; O_Butoxy -- C1_Butoxy [style=solid]; C1_Butoxy -- C2_Butoxy [style=solid]; C2_Butoxy -- C3_Butoxy [style=solid]; C3_Butoxy -- C4_Butoxy [style=solid]; }

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chapter 4: A Validated Synthesis Protocol

The synthesis of heteroaryl boronic acids is most commonly achieved via a palladium-catalyzed borylation reaction from the corresponding halide. The following protocol outlines a reliable method for preparing this compound from its brominated precursor.

Principle : The Miyaura borylation reaction utilizes a palladium catalyst to couple an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base. The resulting boronate ester is then hydrolyzed to the desired boronic acid.

Materials and Reagents

| Reagent | Formula | M.W. | Purpose |

| 3-Bromo-6-butoxy-5-methylpyridine | C₁₀H₁₄BrNO | 244.13 | Starting Material |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | Boron Source |

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 | Catalyst |

| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | Base |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Solvent |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Hydrolysis Agent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Hexanes | C₆H₁₄ | 86.18 | Recrystallization |

Experimental Workflow

Caption: Workflow for the synthesis of a heteroaryl boronic acid.

Step-by-Step Methodology

-

Reaction Setup : To a dry three-neck flask under a nitrogen atmosphere, add 3-bromo-6-butoxy-5-methylpyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Expert Insight: Using a slight excess of the diboron reagent ensures complete consumption of the more valuable aryl bromide. Potassium acetate is a sufficiently strong base for this transformation and is easy to handle. [6]2. Solvent Addition and Degassing : Add anhydrous 1,4-dioxane via cannula. Purge the resulting suspension with nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

-

Heating and Monitoring : Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

-

Workup and Extraction : Cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst and inorganic salts. Rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Hydrolysis : Dissolve the crude boronate ester residue in a suitable solvent mixture (e.g., acetone/water). Add aqueous HCl (e.g., 2 M) and stir vigorously at room temperature for 2-4 hours to hydrolyze the pinacol ester to the free boronic acid.

-

Isolation and Purification : Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography to yield the pure this compound.

-

Characterization : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Chapter 5: Applications in Drug Development

This compound is a strategic building block for synthesizing novel compounds in pharmaceutical research. Its utility lies in its ability to introduce a specific substituted pyridine moiety into a target molecule.

-

Scaffold Hopping and SAR Studies : The butoxy and methyl groups on the pyridine ring provide handles for modulating key drug properties. The butoxy group can enhance lipophilicity, potentially improving membrane permeability, while the methyl group can provide steric bulk or favorable interactions within a protein's binding pocket. Researchers can use this reagent to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.

-

Intermediate for Complex Syntheses : This compound serves as a key intermediate in the multi-step synthesis of complex drug candidates, particularly those targeting kinases, proteases, or other enzymes where a substituted pyridine core is beneficial. [6][7]* Lead Optimization : In lead optimization campaigns, introducing this specific fragment via Suzuki coupling can fine-tune a compound's potency, selectivity, or pharmacokinetic profile. The stability of the C-C bond formed is advantageous for creating robust drug molecules. [8]

Chapter 6: Conclusion

This compound exemplifies the sophistication and utility of modern chemical reagents. Its well-defined structure and molecular weight, combined with the predictable and highly efficient reactivity of the boronic acid group in Suzuki-Miyaura coupling, make it an invaluable asset for researchers in organic synthesis and drug discovery. As the demand for novel, highly specific therapeutics continues to grow, the strategic application of such precisely functionalized building blocks will remain central to the innovation process.

References

- Organic Chemistry Portal. Suzuki Coupling. [Link]

- Borates Today. Boron Suzuki Coupling. [Link]

- Wikipedia. Suzuki reaction. [Link]

- Thomas, S. P., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.

- 1PlusChem LLC. This compound. [Link]

- Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society. [Link]

- Silva, M., et al. (2020).

- ResearchGate. Design and discovery of boronic acid drugs. [Link]

- Das, B.C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]

- Das, B.C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]

- Silva, M., et al. (2020).

- Das, B.C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]

- Organic Syntheses. 3-pyridylboronic acid. [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 6-Methylpyridine-3-boronic Acid | 659742-21-9 [chemicalbook.com]

- 7. Buy (6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid [smolecule.com]

- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

(6-Butoxy-5-methylpyridin-3-yl)boronic acid synthesis

An In-Depth Technical Guide to the Synthesis of (6-Butoxy-5-methylpyridin-3-yl)boronic Acid

Executive Summary

This compound is a pivotal building block in contemporary organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its structural motifs are of significant interest in medicinal chemistry for the development of novel therapeutic agents.[3][4] This guide provides a comprehensive overview of a robust and scalable synthetic route to this valuable compound. We will delve into the strategic selection of starting materials, the synthesis of a key halogenated intermediate, and the critical lithiation-borylation sequence. The narrative emphasizes the mechanistic rationale behind procedural choices, detailed experimental protocols, and best practices for purification and characterization, ensuring scientific integrity and reproducibility for researchers in the field.

Introduction: The Strategic Value of Substituted Pyridine Boronic Acids

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals.[5] The ability to functionalize this core structure with precision is paramount in drug discovery. Pyridinylboronic acids and their corresponding esters have emerged as indispensable reagents for creating carbon-carbon bonds through the highly reliable Suzuki-Miyaura coupling reaction.[6] this compound, in particular, offers a unique combination of a lipophilic butoxy group and a methyl substituent, providing medicinal chemists with a versatile tool to explore structure-activity relationships (SAR) in lead optimization.[1]

Synthetic Strategy: A Multi-Step Approach via Halogen-Metal Exchange

Several methods exist for the synthesis of pyridinylboronic acids, including C-H activation, palladium-catalyzed cross-coupling, and cycloaddition reactions.[7] However, for the specific substitution pattern of the target molecule, the most reliable and widely adopted strategy involves a halogen-metal exchange followed by borylation.[3] This pathway offers excellent regiochemical control, starting from a pre-functionalized halopyridine intermediate.

Our retrosynthetic analysis identifies 5-bromo-2-butoxy-3-methylpyridine as the key precursor. This intermediate can be accessed from commercially available starting materials, setting the stage for the final borylation step.

Caption: Retrosynthetic pathway for the target boronic acid.

Synthesis of Key Intermediate: 5-Bromo-2-butoxy-3-methylpyridine

The preparation of this crucial intermediate is a three-step process starting from 2-amino-3-methylpyridine.

Step 1: Bromination of 2-Amino-3-methylpyridine

The first step involves the electrophilic bromination of 2-amino-3-methylpyridine. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the para position (C5).

Protocol 3.1: Synthesis of 2-Amino-5-bromo-3-methylpyridine

-

In a four-necked flask, combine 2-amino-3-methylpyridine (1.0 eq) and acetic anhydride (1.2 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 20-25°C.

-

Slowly add liquid bromine (1.1 eq). Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

After the addition is complete, heat the reaction to 50°C for 3 hours.[8]

-

Add water to dissolve all solids, then slowly add 40% sodium hydroxide solution to quench the reaction.

-

Filter the resulting precipitate, dry, and recrystallize to obtain 2-amino-5-bromo-3-methylpyridine.[8][9]

Step 2: Sandmeyer Reaction to 2,5-Dibromo-3-methylpyridine

The amino group is converted to a diazonium salt and subsequently displaced by bromide in a Sandmeyer reaction to yield the dibrominated intermediate.

Protocol 3.2: Synthesis of 2,5-Dibromo-3-methylpyridine

-

In a three-necked flask, dissolve cuprous bromide (1.2 eq) in 48% hydrobromic acid.

-

Cool the solution to -5°C using an ice-salt bath.

-

Slowly add 2-amino-5-bromo-3-methylpyridine (1.0 eq) while maintaining the temperature.

-

After stirring for 15 minutes, add a saturated solution of sodium nitrite (1.2 eq) dropwise.

-

Stir the reaction mixture for 2 hours at low temperature.[8][9]

-

Neutralize the reaction to pH 7-8 with 40% sodium hydroxide solution.

-

The product can be isolated by extraction followed by vacuum distillation.[8]

Step 3: Nucleophilic Aromatic Substitution

The final step in synthesizing the intermediate is a selective nucleophilic aromatic substitution. The bromine at the C2 position is more activated towards substitution than the one at C5 due to the electron-withdrawing effect of the ring nitrogen. It is selectively displaced by butoxide.

Protocol 3.3: Synthesis of 5-Bromo-2-butoxy-3-methylpyridine

-

Prepare sodium butoxide by carefully adding sodium metal (1.1 eq) to anhydrous n-butanol under an inert atmosphere (N₂ or Ar).

-

Once all the sodium has reacted, add 2,5-dibromo-3-methylpyridine (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic phase, concentrate under reduced pressure, and purify the residue by column chromatography to yield 5-bromo-2-butoxy-3-methylpyridine.

Core Synthesis: this compound via Lithiation-Borylation

This is the pivotal transformation where the boronic acid moiety is installed. The process relies on a low-temperature lithium-halogen exchange, followed by trapping the resulting organolithium species with a borate ester.

The Lithiation-Borylation Mechanism

The reaction proceeds through a well-defined sequence. First, an organolithium reagent, typically n-butyllithium, abstracts the bromine atom from the pyridine ring at -78°C, forming a highly reactive 3-lithiopyridine species. This intermediate is immediately quenched with an electrophilic boron source, like triisopropyl borate, forming a tetracoordinate borate complex. Upon acidic work-up, this complex hydrolyzes to yield the final boronic acid. The use of an in situ quench, where the organolithium is added to a mixture of the halide and the borate ester, is often employed to minimize side reactions of the unstable lithiated intermediate.[10]

Caption: Key mechanistic steps in the synthesis of pyridinylboronic acid.

Detailed Experimental Protocol

Strictly anhydrous conditions are essential for this reaction. All glassware should be oven-dried, and solvents must be freshly distilled from an appropriate drying agent.

-

To a solution of 5-bromo-2-butoxy-3-methylpyridine (1.0 eq) in anhydrous THF (or a THF/toluene mixture) cooled to -78°C under an inert atmosphere, add triisopropyl borate (1.2 eq).[10]

-

Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.

-

Stir the reaction mixture at -78°C for 1-2 hours.

-

Quench the reaction at low temperature by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Proceed with the work-up and purification.

| Reagent | Molar Eq. | MW ( g/mol ) | Density | Amount (10 mmol scale) |

| 5-Bromo-2-butoxy-3-methylpyridine | 1.0 | 244.12 | - | 2.44 g |

| Triisopropyl borate | 1.2 | 188.08 | 0.815 g/mL | 2.75 mL |

| n-Butyllithium (2.5 M in hexanes) | 1.1 | 64.06 | ~0.68 g/mL | 4.4 mL |

| Anhydrous THF | - | 72.11 | 0.889 g/mL | ~50 mL |

Table 1: Reagent quantities for the lithiation-borylation reaction.

Work-up and Purification Strategies

Purifying boronic acids can be challenging due to their propensity to form cyclic anhydrides (boroxines) and their amphoteric nature.[11]

-

Extraction: After quenching, dilute the mixture with ethyl acetate. The pH of the aqueous layer should be adjusted to be mildly acidic (pH ~6) to ensure the boronic acid is in its neutral form. Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as acetonitrile/water or toluene.[11][12]

-

Adduct Formation: A highly effective method involves forming a stable, crystalline adduct with diethanolamine. The adduct precipitates from a nonpolar solvent, can be easily filtered and washed, and then the pure boronic acid can be liberated by treatment with acid.[12]

-

Chromatography: While sometimes problematic due to streaking on silica gel, chromatography can be attempted. A common technique is to elute with a solvent system containing a small amount of a polar solvent like methanol in dichloromethane.[11]

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

-

NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing the characteristic signals for the butoxy, methyl, and pyridine protons. ¹¹B NMR should show a broad singlet characteristic of a trigonal boronic acid.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

-

Melting Point: A sharp melting point is indicative of high purity.

Safety Precautions

-

n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.

-

Anhydrous Solvents: Ethers like THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvents.

-

Low Temperatures: Handling cryogenic baths (-78°C, dry ice/acetone) requires thermal gloves and caution.

-

Boronic Acids: While generally of low toxicity, they should be handled with standard laboratory precautions (gloves, safety glasses).[3]

Application in Suzuki-Miyaura Cross-Coupling

The synthesized this compound is now ready for use in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the pyridine C3 position and an sp²-hybridized carbon of an aryl or vinyl halide/triflate. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.[6][13]

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This guide has outlined a detailed and reliable synthetic pathway for this compound, a valuable reagent for drug discovery and development. By following the described multi-step process, from the synthesis of the key brominated pyridine intermediate to the critical low-temperature lithiation-borylation and subsequent purification, researchers can confidently produce this compound with high purity. The emphasis on mechanistic understanding and procedural detail aims to empower scientists to successfully apply this chemistry in their own research endeavors.

References

- Ishiyama, T., & Miyaura, N. (2019). Meta-Selective C–H Borylation of Benzamides and Pyridines by an Iridium–Lewis Acid Bifunctional Catalyst. Journal of the American Chemical Society.

- Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society.

- Li, W., & Wang, X. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC.

- Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH.

- Shahzadi, H. T., et al. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega.

- American Chemical Society. (2025). Iridium-catalyzed C-H borylation of substituted pyridines. ACS Fall 2025.

- Blakemore, D. C., et al. (2014). Iridium-catalysed C–H borylation of pyridines. Organic & Biomolecular Chemistry.

- Zhang, L., & Jiao, L. (2017). Pyridine-Catalyzed Radical Borylation of Aryl Halides. Organic Chemistry Portal.

- Organic Chemistry Portal. Pyridine synthesis.

- Sene, S., et al. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules.

- Google Patents. (2004). EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters.

- Google Patents. (2009). DE102008010661A1 - Preparing pyridin-2-boronic acid compounds, useful e.g. to treat multiple myeloma.

- Aggarwal, V. K. (n.d.). Lithiation-Borylation in Synthesis. University of Bristol.

- ResearchGate. (2016). How to purify boronic acids/boronate esters?.

- Organic Chemistry Portal. Suzuki Coupling.

- Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide.

- Reddit. (2017). Purification of boronic acids?.

- Aggarwal, V. K. (2014). Lithiation-Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research.

- LookChem. (n.d.). Cas 1256355-20-0,6-Butoxy-5-methylpyridine-3-boronic acid.

- Li, J., et al. (2002). 3-pyridylboronic acid. Organic Syntheses.

- Wikipedia. Suzuki reaction.

- Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society.

- Blair, D. J., & Aggarwal, V. K. (2017). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Organic Letters.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid.

- Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.

- Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed.

- Google Patents. (2016). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

Sources

- 1. Cas 1256355-20-0,6-Butoxy-5-methylpyridine-3-boronic acid | lookchem [lookchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Page loading... [wap.guidechem.com]

- 9. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (6-Butoxy-5-methylpyridin-3-yl)boronic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Butoxy-5-methylpyridin-3-yl)boronic acid is a substituted pyridinylboronic acid that serves as a valuable building block in modern organic synthesis. Its unique structural features, combining a pyridine core with a reactive boronic acid moiety, make it a versatile reagent for the construction of complex molecules, particularly in the realm of medicinal chemistry and materials science. This guide provides a comprehensive overview of its structure, properties, synthesis, and key applications, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Safety

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1256355-20-0 | [1] |

| Molecular Formula | C10H16BNO3 | [1] |

| Molecular Weight | 209.05 g/mol | [1] |

| Appearance | Typically a white to off-white solid | [2] |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. Recommended storage temperature: 2-8°C. | [1] |

Safety and Handling:

This compound, like other boronic acids, requires careful handling to ensure laboratory safety. The following precautions are recommended based on safety data sheets for similar compounds:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[3][4]

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a NIOSH-approved respirator.[3]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood. Wash hands thoroughly after handling.[3][4]

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[3]

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[3]

-

Synthesis and Mechanism

The synthesis of this compound can be achieved through several established methods for the preparation of pyridinylboronic acids. A common and effective approach involves a halogen-metal exchange followed by borylation.

Proposed Synthetic Pathway: Halogen-Metal Exchange and Borylation

This method leverages the differential reactivity of halogen substituents on a pyridine ring to achieve regioselective borylation.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed):

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 5-bromo-2-butoxy-3-methylpyridine (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Halogen-Metal Exchange: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise at -78 °C. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

Workup and Purification: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C until the solution is acidic. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[5][6]

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The halogen-metal exchange with n-butyllithium is a very fast and exothermic reaction. Performing it at low temperatures is crucial to prevent side reactions, such as the deprotonation of the methyl group or attack at other positions on the pyridine ring.

-

Anhydrous Conditions: Organolithium reagents and borate esters are highly sensitive to moisture. The use of flame-dried glassware and anhydrous solvents under a nitrogen atmosphere is essential to prevent quenching of the reagents and ensure high yields.

-

Aqueous Acidic Workup: The initial product of the borylation is a borate ester. Acidic hydrolysis is required to convert the borate ester to the desired boronic acid.

Characterization

The structure and purity of this compound are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the butoxy group, and the methyl group. The chemical shifts and coupling constants of the aromatic protons provide information about their relative positions.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbon atom attached to the boron, which often exhibits a broad signal.

-

¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boronic acids, with typical chemical shifts appearing in a characteristic range.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~8.5 | s | H on C4 |

| ~7.8 | s | H on C2 | |

| ~4.3 | t | -OCH₂- | |

| ~2.2 | s | -CH₃ | |

| ~1.7 | m | -OCH₂CH₂- | |

| ~1.5 | m | -CH₂CH₃ | |

| ~0.9 | t | -CH₂CH₃ | |

| ¹³C | ~165 | C6 (C-OBu) | |

| ~145 | C4 | ||

| ~140 | C2 | ||

| ~130 | C5 (C-CH₃) | ||

| ~120 (broad) | C3 (C-B) | ||

| ~68 | -OCH₂- | ||

| ~31 | -OCH₂CH₂- | ||

| ~19 | -CH₂CH₃ | ||

| ~14 | -CH₂CH₃ | ||

| ~12 | -CH₃ |

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the compound by providing a highly accurate measurement of its mass-to-charge ratio.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for a Typical Suzuki-Miyaura Coupling:

-

Reaction Setup: To a reaction vessel are added this compound (1.2 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).

-

Solvent Addition and Degassing: A suitable solvent system, such as a mixture of 1,4-dioxane and water, is added. The reaction mixture is then thoroughly degassed by bubbling with nitrogen or argon for 15-30 minutes, or by several freeze-pump-thaw cycles.

-

Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent such as ethyl acetate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired biaryl product.[7]

Trustworthiness and Self-Validation:

The success of a Suzuki-Miyaura coupling is highly dependent on the purity of the reagents and the exclusion of oxygen. The progress of the reaction should be carefully monitored. A self-validating protocol would include in-process controls such as TLC or LC-MS to confirm the consumption of starting materials and the formation of the product before proceeding with the workup. The final product's identity and purity should be rigorously confirmed by NMR and mass spectrometry.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular architectures. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, is essential for its successful application in research and development.

References

- JT International. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). [Link]

- Google Patents. (n.d.).

- ResearchGate. (2016).

- Reddit. (2017).

- Organic Syntheses. (n.d.). 3-pyridylboronic acid. [Link]

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

- The Royal Society of Chemistry. (n.d.). Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. [Link]

- ResearchGate. (n.d.). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. [Link]

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

- MDPI. (n.d.).

- ResearchGate. (2025). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]

- PubMed Central (PMC). (n.d.).

Sources

- 1. 1256355-20-0|this compound|BLD Pharm [bldpharm.com]

- 2. 6-Methylpyridine-3-boronic Acid | 659742-21-9 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

(6-Butoxy-5-methylpyridin-3-yl)boronic acid solubility

An In-depth Technical Guide on the Solubility of (6-Butoxy-5-methylpyridin-3-yl)boronic acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the solubility characteristics of this compound. Given the scarcity of publicly available quantitative solubility data for this specific compound, this document synthesizes foundational chemical principles with field-proven experimental methodologies to empower researchers to generate precise and reliable data for their applications.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₀H₁₆BNO₃ and a molecular weight of 209.05 g/mol , is a substituted pyridine boronic acid derivative.[1][2] Such compounds are indispensable building blocks in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3][4] This reactivity makes them crucial intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

A thorough understanding of the solubility of this reagent is a critical, non-negotiable parameter for successful process development. It directly influences:

-

Reaction Kinetics and Optimization: Ensuring the reagent is sufficiently dissolved in the reaction solvent is paramount for achieving optimal reaction rates and yields.

-

Purification Strategies: Solubility data informs the choice of solvents for crystallization, precipitation, and chromatographic purification.

-

Formulation Development: In pharmaceutical sciences, solubility is a key determinant of a drug candidate's bioavailability and the feasibility of creating stable formulations.[3][5]

Physicochemical Properties Governing Solubility

The solubility behavior of this compound is dictated by the interplay of its distinct structural motifs:

-

The Boronic Acid Moiety (-B(OH)₂): This functional group is polar and acts as a Lewis acid.[6] Its two hydroxyl groups are capable of both donating and accepting hydrogen bonds, which promotes interaction with polar, protic solvents.[3][5]

-

The Pyridine Ring: The nitrogen atom within the aromatic pyridine ring is a hydrogen bond acceptor, contributing to the molecule's overall polarity.[3]

-

The Butoxy and Methyl Groups: The n-butoxy chain (-O(CH₂)₃CH₃) and the methyl group (-CH₃) are nonpolar and hydrophobic. These alkyl substituents will enhance solubility in less polar or nonpolar organic solvents.

This combination of a polar, hydrophilic head (boronic acid and pyridine) and a nonpolar, hydrophobic tail (butoxy and methyl groups) imparts an amphiphilic character to the molecule, suggesting a nuanced solubility profile across a range of solvents. It is also critical to recognize that boronic acids can undergo dehydration upon heating to form cyclic trimeric anhydrides known as boroxines, a transformation that can affect solubility measurements.[7]

Predicted Qualitative Solubility Profile

Based on first principles and data from analogous structures, a qualitative solubility profile can be predicted. This serves as a starting point for solvent screening in experimental determinations.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly to Moderately Soluble | The boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents.[3][5] However, the hydrophobic butoxy group will limit extensive aqueous solubility. Solubility in water is expected to be pH-dependent.[8] |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Generally Soluble | These solvents can effectively solvate the polar boronic acid and pyridine functionalities without the steric hindrance of hydrogen bonding networks, while also accommodating the nonpolar alkyl groups.[3] |

| Nonpolar | Toluene, Hexanes, Dichloromethane | Sparingly Soluble to Insoluble | While the butoxy group provides some lipophilicity, the high overall polarity of the boronic acid and pyridine ring limits interaction with nonpolar solvents.[3] |

Note: This qualitative assessment requires experimental verification for specific applications.

Experimental Protocol for Quantitative Solubility Determination: The Dynamic Method

The dynamic, or synthetic, method is a robust and widely used technique for accurately determining the temperature-dependent solubility of compounds.[5][7][9] It relies on the precise detection of the temperature at which a solid, present in a known concentration, fully dissolves upon controlled heating.

Required Apparatus

-

Jacketed glass vessel with a tight-fitting lid

-

High-precision digital thermometer (±0.01 K)

-

Magnetic stirrer and stir bar

-

Circulating bath for temperature control

-

Light source (e.g., laser diode)

-

Luminance probe or turbidity sensor to detect light transmittance

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh a specific mass of this compound and the chosen solvent directly into the jacketed glass vessel to create a biphasic sample of a known composition.[3][5]

-

System Assembly: Assemble the apparatus, ensuring the thermometer and turbidity probe are immersed in the sample mixture but do not interfere with the magnetic stirrer.

-

Heating and Stirring: Begin vigorous stirring to ensure the suspension is homogenous. Heat the sample at a slow, constant, and controlled rate, typically 0.1-0.3 K/min , using the circulating bath.[5] A slow heating rate is critical to maintain thermal equilibrium.

-

Clear Point Detection: Continuously monitor the light intensity passing through the solution with the luminance probe. The temperature at which the last solid particles dissolve is known as the "clear point." This is identified by a sharp, significant increase in measured light intensity as the solution transitions from turbid to clear.[5][9]

-

Data Recording: Record this equilibrium temperature as the solubility temperature for that specific solute-solvent composition.

-

Constructing the Solubility Curve: Repeat steps 1-5 for a range of different compositions to generate a complete solubility curve, which plots solubility (expressed as mole fraction or g/100 g of solvent) as a function of temperature.[3][5]

Visual Workflow for Dynamic Solubility Determination

The following diagram illustrates the logical flow of the dynamic method protocol.

Caption: Workflow for Dynamic Solubility Determination.

Analytical Techniques for Concentration Quantification

For methods like the isothermal shake-flask technique or for quantifying residual reagent in a reaction, several analytical methods are suitable.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of boronic acids. A reversed-phase C18 column is typically effective. The pH of the mobile phase is a critical parameter, as it influences the ionization state and, therefore, the retention of the acidic boronic acid group.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For quantifying trace levels, LC-MS/MS provides unparalleled sensitivity and selectivity. Derivatization of the boronic acid may be employed to enhance ionization efficiency and achieve detection at low parts-per-million (ppm) levels.[10]

-

¹¹B NMR Spectroscopy: As a boron-containing compound, ¹¹B NMR can be a powerful tool for direct and quantitative determination without the need for chromophores.[11]

-

Inductively Coupled Plasma (ICP) Techniques: Methods like ICP-Atomic Emission Spectrometry (ICP-AES) can be used to determine the total boron concentration with very high accuracy, although they do not provide information about the specific molecular form.[11][12]

Data Presentation and Management

Systematic recording of experimental data is essential. The following table provides a template for organizing solubility results.

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (Mole Fraction, x) | Notes |

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is imperative.

-

Hazards: Boronic acids as a class are known to cause skin, eye, and respiratory irritation.[13][14][15]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[13][16]

-

Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, refrigeration at 2-8°C in a dry environment is recommended.[2][13]

Conclusion

References

- An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents - Benchchem. (URL: )

- An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents - Benchchem. (URL: )

- A Technical Guide to the Solubility of 2,5-Dichloropyridine-3-boronic Acid in Common Organic Solvents - Benchchem. (URL: )

- Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Pl

- A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing). (URL: [Link])

- Analytical techniques for boron quantification supporting desalin

- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ACS Public

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (URL: [Link])

- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Public

- Solubility of investigated compounds in water. Phenylboronic acid...

- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corpor

- This compound - 1PlusChem LLC. (URL: [Link])

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. (URL: [Link])

- Borane-Pyridine: An Efficient Catalyst for Direct Amid

- 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

Sources

- 1. 1pchem.com [1pchem.com]

- 2. 1256355-20-0|this compound|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy (6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid [smolecule.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. d-nb.info [d-nb.info]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

(6-Butoxy-5-methylpyridin-3-yl)boronic acid stability

An In-Depth Technical Guide to the Stability of (6-Butoxy-5-methylpyridin-3-yl)boronic acid

Introduction

Pyridinylboronic acids are indispensable reagents in modern organic chemistry and drug discovery, serving as key building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] Their ability to facilitate the formation of carbon-carbon bonds has enabled the synthesis of a vast array of complex molecules, including numerous active pharmaceutical ingredients (APIs). The compound this compound, with its substituted pyridine core, represents a valuable synthon for introducing this specific heterocyclic motif.

However, the utility of any boronic acid is intrinsically linked to its stability. Degradation not only consumes the reagent, leading to reduced reaction yields and inaccurate stoichiometry, but can also generate impurities that complicate purification and may possess undesirable toxicological profiles. This guide provides a comprehensive technical overview of the stability of this compound, synthesizing fundamental principles of boronic acid chemistry with predictive insights based on its specific structural features. We will explore its primary degradation pathways, the factors that influence its stability, and provide practical, field-proven protocols for its storage, handling, and analysis.

Physicochemical Properties and Structural Features

The stability of this compound is directly influenced by its molecular structure. The key features are the pyridine ring, the boronic acid group at the 3-position, and the electron-donating substituents: a methyl group at the 5-position and a butoxy group at the 6-position.

Caption: Structure of this compound.

The boronic acid group is positioned at the 3-position of the pyridine ring. Generally, 3- and 4-pyridylboronic acids exhibit greater stability towards protodeboronation compared to their 2-pyridyl counterparts.[3] This is a critical structural feature that inherently favors the stability of the title compound.

The butoxy and methyl groups are both electron-donating substituents. These groups increase the electron density of the pyridine ring, which can influence the acidity of the boronic acid and the susceptibility of the C-B bond to cleavage. Understanding these electronic effects is crucial for predicting the molecule's behavior under various conditions.

Principal Degradation Pathways

Two primary degradation pathways are of concern for this compound: protodeboronation and oxidation.

Protodeboronation

Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom.[4] This is a common side reaction for arylboronic acids, particularly in aqueous media.[5] The reaction can be catalyzed by both acids and bases.[4]

-

Base-Catalyzed Protodeboronation: At higher pH, the boronic acid exists in equilibrium with its more nucleophilic boronate form ([ArB(OH)₃]⁻). This anionic species is more susceptible to protonolysis by water or other protic sources, leading to the cleavage of the C-B bond.[3]

-

Acid-Catalyzed Protodeboronation: Under acidic conditions, the reaction proceeds via electrophilic substitution, where a proton replaces the boronic acid group.[4]

For this compound, the presence of electron-donating groups is expected to increase the electron density at the carbon atom bearing the boron, which could potentially influence the rate of protodeboronation. However, its placement at the relatively stable 3-position of the pyridine ring suggests a lower intrinsic susceptibility compared to more labile heteroaryl boronic acids.[3]

Caption: Protodeboronation of the target molecule.

Oxidation

Arylboronic acids are susceptible to oxidation, typically yielding the corresponding phenol.[6] This process can be mediated by atmospheric oxygen, reactive oxygen species (ROS), or other oxidizing agents.[7][8] The mechanism often involves the formation of a peroxide intermediate.

The presence of the electron-rich pyridine ring in this compound may influence its susceptibility to oxidation. The reaction results in the formation of 6-Butoxy-5-methylpyridin-3-ol, a phenolic impurity.

Caption: Oxidative degradation to the corresponding phenol.

Factors Influencing Stability

Several environmental and experimental factors can significantly impact the stability of this compound.